molecular formula C31H31N5 B11226321 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11226321
M. Wt: 473.6 g/mol
InChI Key: OYVMUUUKXBIYGD-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound with a unique structure that combines multiple aromatic rings and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and methylphenyl groups. The final step involves the attachment of the piperazine ring to the core structure. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the piperazine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-(2,3-DIMETHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new biochemical probes.

    Medicine: The compound’s potential pharmacological properties make it a subject of interest for drug discovery and development, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIMETHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE: shares structural similarities with other pyrrolo[2,3-d]pyrimidine derivatives, which also exhibit interesting biological and chemical properties.

    Other piperazine derivatives: Compounds with piperazine rings are known for their pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties.

Uniqueness

The uniqueness of 1-(2,3-DIMETHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific combination of aromatic rings and the piperazine moiety, which may confer unique binding properties and biological activities not observed in other similar compounds.

Properties

Molecular Formula

C31H31N5

Molecular Weight

473.6 g/mol

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C31H31N5/c1-22-9-7-13-26(19-22)36-20-27(25-11-5-4-6-12-25)29-30(32-21-33-31(29)36)35-17-15-34(16-18-35)28-14-8-10-23(2)24(28)3/h4-14,19-21H,15-18H2,1-3H3

InChI Key

OYVMUUUKXBIYGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=CC(=C5C)C)C6=CC=CC=C6

Origin of Product

United States

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